molecular formula C9H8ClNO2 B2807177 2-chloro-N-(2-formylphenyl)acetamide CAS No. 6141-22-6

2-chloro-N-(2-formylphenyl)acetamide

Cat. No.: B2807177
CAS No.: 6141-22-6
M. Wt: 197.62
InChI Key: MWSXITIIMUTWJU-UHFFFAOYSA-N
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Description

2-chloro-N-(2-formylphenyl)acetamide is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of acetamide, featuring a chloro group and a formyl group attached to a phenyl ring

Scientific Research Applications

2-chloro-N-(2-formylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-formylphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-formylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, hydrolysis, esterification, and amine transesterification .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-formylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-formylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the chloro group can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-fluorophenyl)acetamide
  • N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide
  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

2-chloro-N-(2-formylphenyl)acetamide is unique due to the presence of both a chloro and a formyl group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-chloro-N-(2-formylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,6H,5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSXITIIMUTWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Aminobenzaldehyde (650 mg) was dissolved in dichloromethane (20 ml) to prepare a solution. Chloroacetyl chloride (728 mg) was added to the solution, and the mixture was stirred at room temperature overnight. Water was added thereto, and the mixture was extracted with dichloromethane. The dichloromethane layer was washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give 2-chloro-N-(2-formylphenyl)-acetamide (1.05 g, yield 99%).
Quantity
650 mg
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reactant
Reaction Step One
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20 mL
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solvent
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728 mg
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A solution of 2-aminobenzaldehyde (0.969 g, 8 mmol) and pyridine (1.618 mL, 20.00 mmol) in benzene (8 mL) was stirred at 5° C. under a dry nitrogen atmosphere. A solution of chloroacetyl chloride (0.765 mL, 9.60 mmol) in benzene (4 mL) was added dropwise to the reaction mixture. When the addition was complete, the reaction mixture was allowed to warm to 20° C., then was stirred at that temperature for 15 minutes. The reaction mixture was then washed with water (3×20 mL). The combined aqueous layers were extracted once with EtOAc (15 mL). The combined organic layers were dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure to give a pale yellow solid. The solid was checked by TLC (9:1 hexane/EtOAc). A new spot with Rf lower than the starting material was evident. The crude solid was treated with THF/Et2O to provide the intermediate, 2-chloro-N-(2-formylphenyl)acetamide, as an off-white solid (892 mg, 56.4%) that was collected by filtration. 1H NMR (300 MHz, d6-DMSO) δ 11.43 (s, 1H), 10.01 (s, 1H), 8.32 (d, J=8.2 Hz, 1H), 7.94 (dd, J=7.7, 1.6 Hz, 1H), 7.76-7.69 (m, 1H), 7.39 (dt, J=7.5, 1.0 Hz, 1H), 4.47 (s, 2H). MS (DCI—NH3) m/z=198 (M+H)+, m/z=215 (M+NH4)+, m/z=232 (M+NH4+NH3)+.
Quantity
0.969 g
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reactant
Reaction Step One
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1.618 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
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0.765 mL
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reactant
Reaction Step Two
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4 mL
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solvent
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hexane EtOAc
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reactant
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THF Et2O
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